molecular formula C11H8N2 B1619093 2-Amino-1-naphthonitrile CAS No. 7066-13-9

2-Amino-1-naphthonitrile

Cat. No.: B1619093
CAS No.: 7066-13-9
M. Wt: 168.19 g/mol
InChI Key: QUXTXQGNFNNFGN-UHFFFAOYSA-N
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Description

2-Amino-1-naphthonitrile is an organic compound with the molecular formula C11H8N2 It is a derivative of naphthalene, featuring an amino group (-NH2) and a nitrile group (-CN) attached to the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Amino-1-naphthonitrile can be synthesized through several methods:

    From 2-naphthylamine: One common method involves the reaction of 2-naphthylamine with cyanogen bromide (BrCN) in the presence of a base such as sodium hydroxide (NaOH). The reaction proceeds via nucleophilic substitution, where the amino group attacks the cyanogen bromide, resulting in the formation of this compound.

    From 2-naphthol: Another method involves the conversion of 2-naphthol to 2-naphthylamine, followed by the reaction with cyanogen bromide as described above.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the methods mentioned above, with optimization for yield and purity. The reaction conditions are carefully controlled to ensure the efficient conversion of starting materials to the desired product.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-1-naphthonitrile undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The amino group can participate in electrophilic substitution reactions, such as acylation and sulfonation.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed for the reduction of the nitrile group.

    Substitution: Acyl chlorides or sulfonyl chlorides can be used for acylation and sulfonation reactions, respectively.

Major Products Formed:

    Oxidation: Nitro derivatives of this compound.

    Reduction: Primary amines derived from the reduction of the nitrile group.

    Substitution: Acylated or sulfonated derivatives of this compound.

Scientific Research Applications

2-Amino-1-naphthonitrile has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.

    Material Science: It is used in the preparation of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.

    Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Industrial Applications: It is used in the production of specialty chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of 2-Amino-1-naphthonitrile involves its interaction with various molecular targets and pathways:

    Nucleophilic Substitution: The amino group can act as a nucleophile, participating in substitution reactions with electrophiles.

    Reduction and Oxidation: The nitrile group can undergo reduction to form primary amines, while the amino group can be oxidized to form nitro derivatives.

    Binding to Biological Targets: In biological systems, this compound may interact with enzymes and receptors, influencing cellular processes and exhibiting potential therapeutic effects.

Comparison with Similar Compounds

2-Amino-1-naphthonitrile can be compared with other similar compounds, such as:

    1-Amino-2-naphthonitrile: This isomer has the amino and nitrile groups in different positions on the naphthalene ring, leading to different chemical properties and reactivity.

    2-Amino-3-naphthonitrile: Another isomer with distinct reactivity and applications.

    2-Amino-1-naphthol: A related compound where the nitrile group is replaced by a hydroxyl group, resulting in different chemical behavior.

Uniqueness: this compound is unique due to its specific arrangement of functional groups, which imparts distinct chemical properties and reactivity compared to its isomers and related compounds. This uniqueness makes it valuable in various applications, from organic synthesis to material science and biological studies.

Properties

IUPAC Name

2-aminonaphthalene-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H8N2/c12-7-10-9-4-2-1-3-8(9)5-6-11(10)13/h1-6H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUXTXQGNFNNFGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40285995
Record name 2-amino-1-naphthonitrile
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Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7066-13-9
Record name 2-Amino-1-naphthalenecarbonitrile
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Record name NSC 43418
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Record name 2-amino-1-naphthonitrile
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Record name 1-Naphthalenecarbonitrile, 2-amino
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Synthesis routes and methods

Procedure details

Ethyl cyanoacetate (111.0 g, 982 mmol) was added to a suspension of potassium hydroxide pellets (52.0 g, 789 mmol) and potassium cyanide (16.0 g, 246 mmol) in dry DMF (500 mL). This was stirred at ambient temperature for 30 minutes, then 85% 2-nitro naphthalene (40.0 g, 197 mmol) was added to the reaction mixture. After stirring at room temperature for 22 hours, the reaction was refluxed for 10 minutes, then 10% NaOH (300 mL) was added and refluxing was continued for an additional 2 hours. The resulting mixture was cooled and poured onto crushed ice and extracted with chloroform. The organic phase was washed with water followed with brine, then was dried (MgSo4), decolorized with activated carbon, and filtered through silica gel. The filtrate was concentrated and triturated first with ether and then with 1:1 ethyl acetate/hexane to give 23.0 g of 2-amino 1-naphthonitrile as a yellow solid. tert-Butyl nitrite (23.5 g, 205 mmol) was added dropwise to an ice-water cooled mixture of cupric chloride (20.3 g, 151 mmol) in a solution 2-amino-1-naphthonitrile (23.0 g, 137 mmol) in dry acetonitrile (250 mL). Gas evolution was controlled by the rate of addition of the tert-butyl nitrite. The resulting reaction mixture was stirred at 0° C. for 30 minutes, then at room temperature for 30 minutes. This was poured into cold, dilute aqueous HCl and the precipitate which formed was filtered, vacuum dried, and kugelrohr distilled (180° C., 3.5 torr) to give 15.5 g of white, crystalline 2-chloro-1-naphthonitrile, a 60% yield.
Quantity
111 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
16 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step Two
Name
Quantity
300 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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